2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Description
2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as PMPI and is a sulfonamide derivative. PMPI has shown promising results in various studies and is believed to have a wide range of applications.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The findings indicated that some synthesized compounds were more active than the standard drug carboplatin but less active than 5-fluorouracil against certain cell lines, highlighting their potential as anticancer agents (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory Activity
Eldehna et al. (2017) reported the synthesis of novel benzenesulfonamides and their evaluation as inhibitors of carbonic anhydrase isoforms. The study found that these compounds showed significant inhibitory activity against certain isoforms, which could be beneficial for treating conditions like glaucoma, epilepsy, obesity, and cancer (Eldehna et al., 2017).
properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)21-17-7-8-18-16(9-17)10-19(23)22(18)6/h7-9,21H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQVPGOCVDKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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